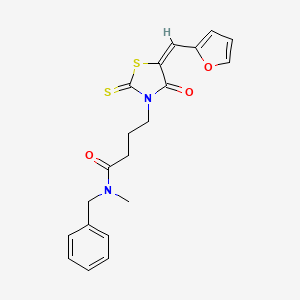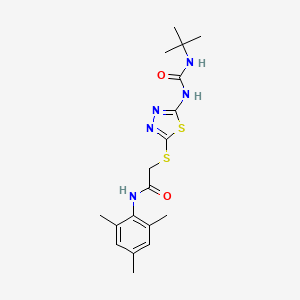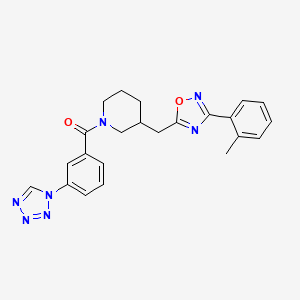
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone, also known as SU6656, is a synthetic small molecule inhibitor of Src tyrosine kinase. Src tyrosine kinase plays a crucial role in the regulation of cell growth, differentiation, and survival. Therefore, SU6656 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone inhibits Src tyrosine kinase by binding to its ATP-binding site and preventing the transfer of phosphate groups to its downstream substrates. Src tyrosine kinase is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. Therefore, the inhibition of Src tyrosine kinase by this compound leads to the inhibition of these cellular processes, ultimately resulting in the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and AP-1 transcription factors. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death by inhibiting the activation of JNK and p38 MAPK signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include its potent inhibitory activity against Src tyrosine kinase, its broad-spectrum inhibitory activity against various types of cancer cells, its anti-inflammatory activity, and its neuroprotective activity. The limitations of this compound include its low solubility in water, its low bioavailability, and its potential off-target effects.
Direcciones Futuras
For the research on 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone include the development of more potent and selective inhibitors of Src tyrosine kinase, the identification of new therapeutic applications of this compound, the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound, and the development of novel drug delivery systems to improve the bioavailability and efficacy of this compound.
Métodos De Síntesis
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with 3-bromo-1H-indole to obtain 1-(2-methylbenzyl)-1H-indole. This intermediate is then reacted with piperidine and subsequently with sulfonyl chloride to obtain this compound. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Inflammation is a key driver of many chronic diseases, and this compound has been shown to inhibit the production of inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and prevent neuronal death.
Propiedades
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-18-9-3-4-10-19(18)15-25-16-22(20-11-5-6-12-21(20)25)29(27,28)17-23(26)24-13-7-2-8-14-24/h3-6,9-12,16H,2,7-8,13-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMFZQMDKZNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)


![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)
![2-[(4-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2787887.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)
![1-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2787891.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2787894.png)
![1-((Tetrahydrofuran-2-yl)methyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2787895.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2787897.png)